Home > Products > Screening Compounds P145578 > 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide
4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide -

4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4854888
CAS Number:
Molecular Formula: C19H24N2O3S
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N‐(3‐Amino‐4‐methylphenyl)benzamide

Compound Description: N‐(3‐Amino‐4‐methylphenyl)benzamide serves as an intermediate in the production of various pharmaceutical compounds [].

Relevance: N‐(3‐Amino‐4‐methylphenyl)benzamide shares a core benzamide structure with 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide. Both compounds feature a benzamide moiety, where an aromatic ring is directly attached to the carbonyl group of an amide function. This core structure represents a common pharmacophore in medicinal chemistry. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, designated as (S)-17b in the study, is a benzamide derivative exhibiting potent inhibitory activity against human class I HDAC isoforms. [] It displays significant antitumor activity both in vitro and in vivo, including inducing G1 cell cycle arrest and apoptosis in human myelodysplastic syndrome (SKM-1) cells.

Relevance: Both (S)-17b and 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide belong to the benzamide class of compounds, characterized by an aromatic ring directly bonded to an amide group. [] This structural similarity could imply shared features in their binding modes and interactions with biological targets.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Compound Description: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, commonly known as Imatinib, is a widely used therapeutic agent for leukemia treatment. [] It functions as a specific inhibitor of tyrosine kinases.

Relevance: The core structure of Imatinib and 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide share a significant similarity – the benzamide moiety. [] Both compounds feature an aromatic ring directly linked to an amide group, suggesting a possible commonality in their mechanism of action or target interaction.

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate

Compound Description: This compound, known as Nilotinib, is a medication used for treating certain types of cancer, specifically Philadelphia chromosome-positive chronic myelogenous leukemia (Ph+ CML). []

Relevance: Nilotinib and 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide both share the benzamide core structure. [] This structural commonality, coupled with the presence of a 4-methylphenyl group in both compounds, suggests they might exhibit similar binding affinities or pharmacological profiles.

2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide

Compound Description: This compound, denoted as CHMFL-BMX-078, is a highly potent and selective type II irreversible inhibitor of the bone marrow kinase in the X chromosome (BMX) kinase. [] It binds covalently to the cysteine 496 residue in the inactive DFG-out conformation of BMX.

Relevance: Both CHMFL-BMX-078 and 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide feature a benzamide group, highlighting this moiety's significance in interacting with kinase targets. [] The presence of this common structural feature suggests a potential for shared binding mechanisms or pharmacological effects.

2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide

Compound Description: This compound, designated as SCH 527123, is a potent and orally bioavailable CXCR2/CXCR1 receptor antagonist. [] It exhibits good oral bioavailability in rats and demonstrates potential as a therapeutic agent for inflammatory diseases.

Relevance: Both SCH 527123 and 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide contain a benzamide functional group. [] This shared structure could contribute to similar pharmacological activities or interactions with target receptors.

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide

Compound Description: This compound, identified as CHMFL-ABL-053, acts as a potent, selective, and orally available BCR-ABL/SRC/p38 kinase inhibitor. [] It demonstrates efficacy in combating chronic myeloid leukemia by suppressing BCR-ABL autophosphorylation and downstream signaling pathways.

Relevance: CHMFL-ABL-053 and 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide both contain a benzamide group, [] highlighting the potential significance of this moiety in kinase inhibition. This shared structural feature suggests the possibility of overlapping binding modes or target selectivity profiles.

Properties

Product Name

4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide

IUPAC Name

3-(methanesulfonamido)-4-methyl-N-[3-(4-methylphenyl)propyl]benzamide

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C19H24N2O3S/c1-14-6-9-16(10-7-14)5-4-12-20-19(22)17-11-8-15(2)18(13-17)21-25(3,23)24/h6-11,13,21H,4-5,12H2,1-3H3,(H,20,22)

InChI Key

DRWVQVUMPZGSPM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCCNC(=O)C2=CC(=C(C=C2)C)NS(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)CCCNC(=O)C2=CC(=C(C=C2)C)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.